molecular formula C12H9ClN2O2S B5200098 N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

Cat. No.: B5200098
M. Wt: 280.73 g/mol
InChI Key: WZYYUUQPBNACGQ-UXBLZVDNSA-N
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Description

N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide typically involves the condensation of 2-chlorobenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized in the presence of acetic anhydride to yield the desired thiazole derivative. The reaction conditions generally include:

  • Condensation Reaction

      Reagents: 2-chlorobenzaldehyde, thiosemicarbazide

      Solvent: Ethanol

      Temperature: Room temperature

      Time: 2-3 hours

  • Cyclization Reaction

      Reagents: Thiosemicarbazone intermediate, acetic anhydride

      Solvent: Acetic acid

      Temperature: Reflux

      Time: 4-6 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

  • Oxidation

      Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

      Conditions: Room temperature, solvent (e.g., dichloromethane)

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Room temperature, solvent (e.g., ethanol)

  • Substitution

      Reagents: Nucleophiles (e.g., amines, thiols)

      Conditions: Elevated temperature, solvent (e.g., dimethylformamide)

  • Cyclization

      Reagents: Various cyclizing agents

      Conditions: Elevated temperature, solvent (e.g., toluene)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.

    Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.

    Industrial Chemistry: It can serve as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide can be compared with other thiazole derivatives:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo diverse reactions and exhibit promising biological activities, making it a valuable molecule for further research and development.

Properties

IUPAC Name

N-[(5E)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2S/c1-7(16)14-12-15-11(17)10(18-12)6-8-4-2-3-5-9(8)13/h2-6H,1H3,(H,14,15,16,17)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYYUUQPBNACGQ-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC=CC=C2Cl)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C\C2=CC=CC=C2Cl)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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